Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate

Description

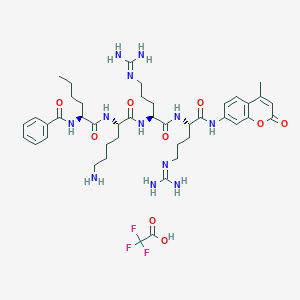

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate (CAS 863975-32-0, molecular formula C₄₁H₆₀N₁₂O₇) is a fluorogenic peptide substrate designed for studying protease activity, particularly for Dengue and Yellow Fever Virus NS3 proteases. Its high specificity and sensitivity arise from the 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon enzymatic cleavage, enabling real-time kinetic measurements of protease activity. The compound exhibits a high catalytic efficiency (kcat/Km), making it a critical tool for antiviral drug development .

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSRFIILSPWIO-WYDLTDSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61F3N12O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The process begins with a Rink amide resin or 2-chlorotrityl chloride resin , which provides a stable anchor for the C-terminal AMC moiety. The AMC group is attached via its amine group to the resin’s carboxylic acid functionality using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine).

Sequential Amino Acid Coupling

The peptide chain is assembled in reverse sequence (Arg → Arg → Lys → Nle → Bz) through iterative deprotection and coupling cycles:

-

Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF (dimethylformamide), exposing the amino group for subsequent coupling.

-

Amino Acid Activation : Each Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Lys(ivDde)-OH) is activated with HATU/HOAt (1-hydroxy-7-azabenzotriazole) and DIEA.

-

Coupling Reaction : Activated amino acids are coupled to the growing peptide chain under nitrogen atmosphere for 1–2 hours.

A critical modification involves the use of ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protection for lysine side chains, enabling orthogonal deprotection without affecting other groups.

Side-Chain Deprotection and Modifications

Selective ivDde Removal

Following chain assembly, the ivDde group on lysine is selectively removed using 3% hydrazine in DMF , exposing the ε-amino group for further functionalization. This step is essential for introducing the N-terminal benzoyl (Bz) group.

N-Terminal Benzoylation

The exposed N-terminal amine (norleucine residue) is acylated with benzoyl chloride in the presence of DIEA, forming the Bz-Nle linkage. This reaction typically proceeds for 1 hour at room temperature in DMF.

Cleavage and Trifluoroacetate Salt Formation

Peptide Cleavage from Resin

The completed peptide-resin complex is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIS) for 2–4 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Pbf from arginine).

Precipitation and Purification

The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The trifluoroacetate counterion is incorporated during this stage, ensuring solubility and stability.

Table 1: HPLC Purification Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10–50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the final product. For this compound, the observed m/z matches the theoretical mass of 832.99 Da (C41H60N12O7).

Table 2: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Calculated Mass | 832.99 Da |

| Observed Mass | 833.05 Da |

| Ionization Mode | ESI+ |

| Resolution | 30,000 (FWHM) |

Purity Assessment

Analytical HPLC reveals a purity of ≥95% for the final product, with a retention time of 12.4 minutes under the conditions described in Table 1.

Yield Optimization and Challenges

Coupling Efficiency

The presence of multiple arginine residues poses synthetic challenges due to steric hindrance. Coupling yields for arginine are improved by extending reaction times to 2 hours and using excess amino acid (3–5 equiv).

Trifluoroacetate Content

The final product’s trifluoroacetate content is critical for solubility. Residual TFA is minimized through repeated lyophilization cycles, achieving a molar ratio of 1:1 (peptide:TFA).

Scale-Up Considerations

Industrial-scale production employs continuous-flow SPPS systems to enhance reproducibility. A study demonstrated a 90% yield for a 10-gram batch using automated synthesizers, with purification yields exceeding 70%.

Comparative Analysis of Synthetic Routes

While SPPS is the gold standard, alternative methods such as fragment condensation have been explored. However, these methods suffer from lower yields (50–60%) due to poor solubility of intermediate fragments .

Chemical Reactions Analysis

Types of Reactions

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in a buffered aqueous solution, such as Tris-HCl buffer at pH 7.8. The presence of the target protease is essential for the reaction to proceed .

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence at specific wavelengths (λex = 380 nm, λem = 460 nm) .

Scientific Research Applications

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate is widely used in scientific research for the following applications:

Biochemistry: It serves as a substrate for studying the activity of viral proteases, particularly those from dengue virus and yellow fever virus.

Molecular Biology: Researchers use this substrate to investigate the mechanisms of protease action and to study protein-protein interactions involving proteases.

Mechanism of Action

The mechanism of action of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate involves its cleavage by specific proteases. The peptide bond between the arginine residues is hydrolyzed, releasing the fluorescent molecule AMC. This fluorescence can be measured to quantify protease activity. The compound specifically targets viral proteases, making it a valuable tool in virology research .

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroacetate Compounds

Physicochemical Properties

Trifluoroacetate derivatives exhibit diverse physicochemical behaviors depending on their structural motifs. A comparison of key parameters is summarized below:

Key Findings :

- Dipole moments and polarizability are influenced by electronegativity differences and molecular volume. For example, trans-2-dodecen-1-ol trifluoroacetate shows a higher dipole moment due to its extended aliphatic chain, while the indole derivative exhibits greater polarizability owing to its bulky trimethylsilyl group .

- This compound’s properties are tailored for protease interaction, though its exact dipole moment and polarizability remain uncharacterized in the literature.

Anticancer Activity

- Tributyltin Trifluoroacetate (TBT-OCOCF₃) : Demonstrates dose-dependent cytotoxicity against tumorigenic cells, with a proposed mechanism involving disruption of mitochondrial function. Its hydrophilic trifluoroacetate group balances toxicity and antitumor efficacy .

- This compound: Not directly cytotoxic but serves as a diagnostic tool for protease activity in viral replication studies .

Antimicrobial Activity

- Phaeantharine Trifluoroacetate (1) and (R)-Nomimantharine Trifluoroacetate (2): Exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to vancomycin. Both compounds retain efficacy against clinical MRSA isolates .

- This compound: No direct antimicrobial activity reported; its utility lies in enzymatic assays rather than pathogen inhibition .

Environmental Persistence and Biodegradation

- Mono-, Di-, and Trifluoroacetates: Trifluoroacetate (TFA) is highly recalcitrant under aerobic conditions, unlike monofluoroacetate, which degrades more readily. Environmental TFA concentrations have risen due to anthropogenic sources (e.g., refrigerants), with wet deposition fluxes exceeding 68–98 tonnes annually in Germany .

- This compound : Environmental impact is likely minimal due to controlled laboratory use, though its trifluoroacetate moiety shares the persistence of other TFA derivatives .

Stability and Reactivity

- Methyl Trifluoroacetate : Hydrolysis rates in acetone-water solutions are retarded by acetone, with rate constants 10–100× lower than in pure water. Stability is attributed to the electron-withdrawing trifluoromethyl group .

- Pyridinium Trifluoroacetate : Exhibits a higher ring-flip energy barrier (ΔG‡ = 18.4 kcal/mol) compared to neutral analogs, due to disrupted ionic interactions during conformational changes .

Q & A

Q. What is the primary application of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate in enzymatic assays?

this compound is a fluorogenic substrate designed to measure protease activity, particularly for viral proteases like Dengue NS2B-NS3 and Yellow Fever NS2. Upon cleavage by these proteases, the AMC (7-amido-4-methylcoumarin) moiety is released, producing a fluorescent signal proportional to enzymatic activity. This enables real-time kinetic monitoring of protease inhibition or activation .

Q. Methodological Insight :

- Assay Setup : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM CHAPS) and pre-incubate the substrate (10–50 µM) with the protease.

- Detection : Monitor fluorescence at excitation/emission wavelengths of 380/460 nm. Include controls (e.g., protease inhibitors like aprotinin) to validate specificity.

Q. How does the trifluoroacetate counterion affect the compound’s stability and solubility?

The trifluoroacetate (TFA) salt form enhances solubility in aqueous buffers, which is critical for homogeneous assay conditions. However, residual TFA in peptide synthesis may interfere with sensitive assays (e.g., by altering pH or binding to metal ions). Purification via HPLC (≥98% purity) is recommended to minimize TFA content and ensure reproducibility .

Q. Methodological Insight :

- Solubility Testing : Dissolve the compound in DMSO (stock solution) and dilute in assay buffer to avoid precipitation.

- TFA Removal : Use ion-exchange resins or lyophilization followed by reconstitution in acetic acid if TFA interference is suspected.

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (kcat/Km) using this substrate?

The substrate’s high kcat/Km value (indicative of catalytic efficiency) allows precise measurement of protease activity. To optimize parameters:

Q. Methodological Insight :

- Inner-Filter Correction : Apply the formula: F_corrected = F_observed × 10^{(A_ex + A_em)/2}, where A_ex and A_em are absorbance values at excitation/emission wavelengths.

Q. How should researchers address discrepancies in protease activity data across experimental replicates?

Common sources of variability include:

- Substrate Degradation : Verify substrate integrity via HPLC or mass spectrometry.

- Enzyme Lot Variability : Standardize protease sources and pre-titrate activity using a reference substrate.

- Buffer Composition : Ensure consistency in ionic strength (e.g., NaCl) and detergent concentrations (e.g., CHAPS) to stabilize protease conformation .

Q. Methodological Insight :

- Quality Control : Include a positive control (e.g., recombinant NS3 protease) in every assay plate.

- Statistical Analysis : Use ANOVA or Grubbs’ test to identify outliers in replicate datasets.

Q. What modifications can enhance the substrate’s specificity for non-viral proteases?

The peptide sequence (Bz-Nle-Lys-Arg-Arg) can be tailored to target other serine or cysteine proteases:

Q. Methodological Insight :

- Solid-Phase Synthesis : Use Fmoc/t-Bu SPPS to incorporate non-natural amino acids.

- Validation : Test modified substrates against purified proteases to confirm specificity.

Data Analysis and Technical Challenges

Q. How can researchers differentiate between protease activity and non-specific hydrolysis in cellular lysates?

Non-specific hydrolysis in lysates can generate false-positive signals. Mitigation strategies include:

Q. Methodological Insight :

- Zymography : Combine SDS-PAGE with substrate overlay to visualize protease bands.

- Protease Profiling : Use activity-based probes (e.g., biotinylated inhibitors) to confirm target engagement.

Q. What are the implications of trifluoroacetate decomposition products in long-term assays?

Trifluoroacetate can decompose into trifluoroacetic acid (TFA) under high heat or UV light, potentially lowering pH or interfering with enzyme function. Monitor pH stability and use buffering agents (e.g., HEPES) to mitigate drift .

Q. Methodological Insight :

- pH Monitoring : Use a micro-pH electrode to track changes during prolonged assays.

- Alternative Salts : Synthesize the substrate as an acetate salt if TFA interference is critical.

Synthesis and Characterization

Q. What analytical techniques are critical for verifying substrate purity and structure?

Q. Methodological Insight :

- Troubleshooting Impurities : If byproducts are detected, optimize SPPS coupling steps (e.g., extend reaction time or use fresh HBTU activator).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.